molecular formula C11H10N2O3 B8422374 5-(2,5-Dimethyl-4-nitrophenyl)oxazole

5-(2,5-Dimethyl-4-nitrophenyl)oxazole

Cat. No. B8422374
M. Wt: 218.21 g/mol
InChI Key: CCELVPXXJGNLNR-UHFFFAOYSA-N
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Patent
US08445505B2

Procedure details

To a mixture of 2,5-dimethyl-4-nitrobenzaldehyde (75 mg, 0.42 mmol) and toluenesulfonylmethyl isocyanide (TOSMIC) (98 mg, 0.5 mmol) in methanol (2 mL), was added sodium methoxide (68 mg, 1.26 mmol). The mixture was sealed and heated at 90° C. for 15 hr. The reaction mixture was concentrated and partitioned between water and ethyl acetate. The organic layer was separated, dried over sodium sulfate and concentrated. The 5-(2,5-Dimethyl-4-nitrophenyl)oxazole obtained was used in the next step without purification.
Name
2,5-dimethyl-4-nitrobenzaldehyde
Quantity
75 mg
Type
reactant
Reaction Step One
Name
toluenesulfonylmethyl isocyanide
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
68 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([CH3:13])=[CH:6][C:3]=1[CH:4]=[O:5].C1(C)C(S([CH2:23][N+:24]#[C-:25])(=O)=O)=CC=CC=1.C[O-].[Na+]>CO>[CH3:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([CH3:13])=[CH:6][C:3]=1[C:4]1[O:5][CH:25]=[N:24][CH:23]=1 |f:2.3|

Inputs

Step One
Name
2,5-dimethyl-4-nitrobenzaldehyde
Quantity
75 mg
Type
reactant
Smiles
CC1=C(C=O)C=C(C(=C1)[N+](=O)[O-])C
Name
toluenesulfonylmethyl isocyanide
Quantity
98 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
68 mg
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)[N+](=O)[O-])C)C1=CN=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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